molecular formula C9H12O3 B14185595 1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid CAS No. 923277-46-7

1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B14185595
CAS No.: 923277-46-7
M. Wt: 168.19 g/mol
InChI Key: OMAPZBVFCHUIJF-UHFFFAOYSA-N
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Description

1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid is a compound that features both cyclobutane and cyclopropane rings, making it an interesting subject for chemical research. The presence of these strained ring systems can impart unique reactivity and properties to the molecule, which can be exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid typically involves the formation of the cyclobutane and cyclopropane rings followed by their functionalization. One common method is the cyclopropanation of a suitable precursor, such as an alkene, using a reagent like diazomethane or a metal carbenoid. The cyclobutane ring can be introduced through a [2+2] cycloaddition reaction involving an alkene and a suitable partner like a ketene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation and cycloaddition steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or to break the ring systems.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out on the carbonyl carbon or on the ring systems using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing strained ring systems.

    Biology: Its unique structure can be exploited in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands.

    Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The strained ring systems can also undergo ring-opening reactions, which can be exploited in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: A simpler compound with a single cyclopropane ring.

    Cyclobutanecarboxylic acid: Contains a cyclobutane ring but lacks the cyclopropane ring.

    1-Aminocyclopropane-1-carboxylic acid: A biologically active compound involved in ethylene biosynthesis in plants.

Uniqueness

1-(Cyclobutanecarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both cyclobutane and cyclopropane rings, which impart distinct reactivity and properties. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex molecules and materials.

Properties

CAS No.

923277-46-7

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-(cyclobutanecarbonyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H12O3/c10-7(6-2-1-3-6)9(4-5-9)8(11)12/h6H,1-5H2,(H,11,12)

InChI Key

OMAPZBVFCHUIJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2(CC2)C(=O)O

Origin of Product

United States

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